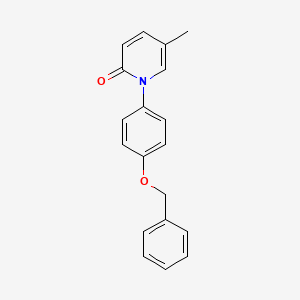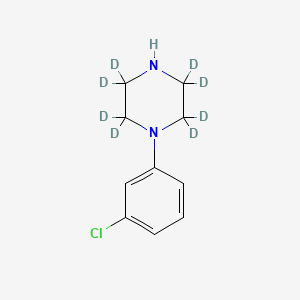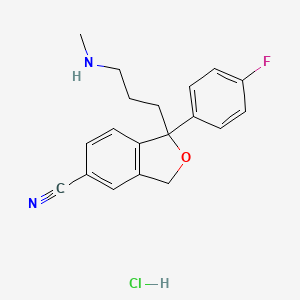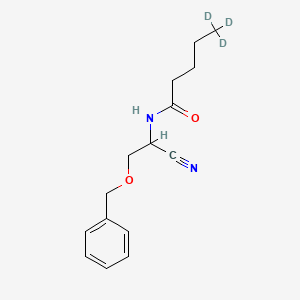
3-Benzyloxy-alpha-(N-butyryl-d3)-aminopropionitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyloxy-alpha-(N-butyryl-d3)-aminopropionitrile, commonly referred to as 3-BAPN, is an organic compound that has been used in a variety of scientific research applications. It is a synthesized compound that is composed of a benzyloxy group, an alpha-amino group, and a butyryl-d3 group. 3-BAPN has a wide range of applications due to its unique properties and structure.
科学的研究の応用
3-BAPN has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of organic compounds, and as a substrate in enzymatic assays. It has also been used in the synthesis of peptides, in the study of protein-protein interactions, and in the study of enzyme-catalyzed reactions.
作用機序
The mechanism of action of 3-BAPN is not fully understood. However, it is believed to act as a substrate for a variety of enzymes, including those involved in the synthesis of peptides and proteins. It is also believed to act as a ligand in the formation of metal complexes, which can be used in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BAPN are not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the synthesis of peptides and proteins. It is also believed to act as a ligand in the formation of metal complexes, which may have an effect on the activity of certain enzymes.
実験室実験の利点と制限
The advantages of using 3-BAPN in lab experiments include its high solubility in aqueous solutions, its ability to form metal complexes, and its ability to act as a substrate for a variety of enzymes. The limitations of using 3-BAPN in lab experiments include its potential to inhibit certain enzymes and its potential to form unwanted side reactions with other compounds.
将来の方向性
The potential future directions for 3-BAPN include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of peptides and proteins. Additionally, further research into its potential to form metal complexes and its potential to act as a substrate for a variety of enzymes could lead to new applications in scientific research. Finally, further research into its potential to form unwanted side reactions with other compounds could lead to improved synthesis methods and improved safety protocols.
合成法
The synthesis of 3-BAPN involves two steps. The first step involves the formation of a Schiff base between an aldehyde and an amine, followed by the reduction of the Schiff base to form the desired product. The aldehyde used in this reaction is 3-benzyloxy-propionaldehyde, and the amine is N-butyryl-d3-aminopropionitrile. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an aqueous solution. The second step involves the reduction of the Schiff base to form the desired product. This reaction is catalyzed by a reducing agent, such as sodium borohydride, and is also carried out in an aqueous solution.
特性
IUPAC Name |
N-(1-cyano-2-phenylmethoxyethyl)-5,5,5-trideuteriopentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-9-15(18)17-14(10-16)12-19-11-13-7-5-4-6-8-13/h4-8,14H,2-3,9,11-12H2,1H3,(H,17,18)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSSDFJRLJGKQ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(COCC1=CC=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC(=O)NC(COCC1=CC=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

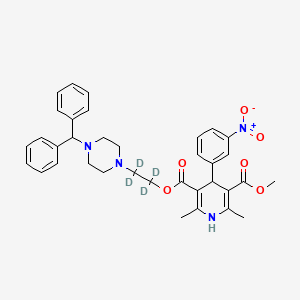
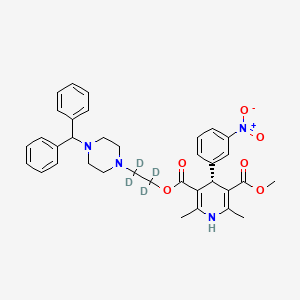
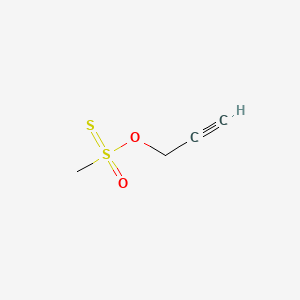
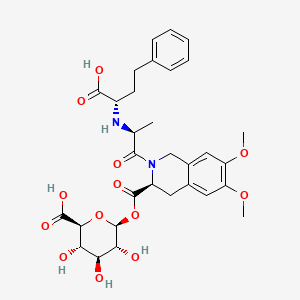
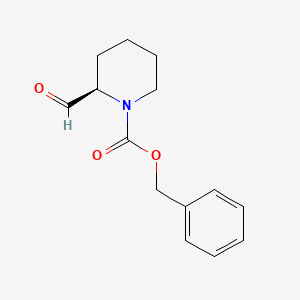
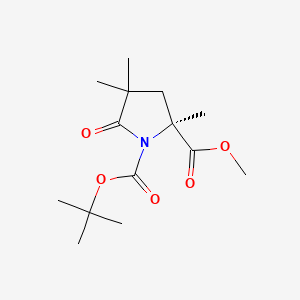
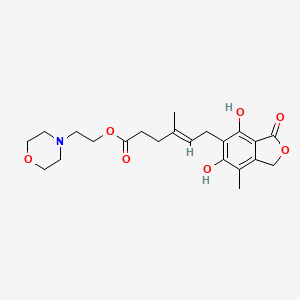
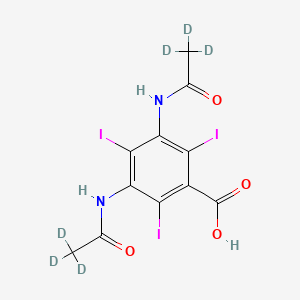
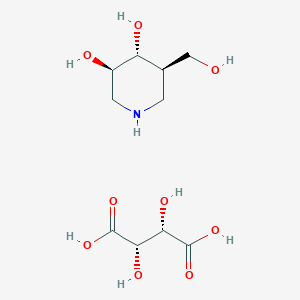
![[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B563775.png)
